molecular formula C4H4F2N2O B2868984 N-(cyanomethyl)-2,2-difluoroacetamide CAS No. 1700080-97-2

N-(cyanomethyl)-2,2-difluoroacetamide

Cat. No.: B2868984
CAS No.: 1700080-97-2
M. Wt: 134.086
InChI Key: QGPBCNIUUKYCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2,2-difluoroacetamide (CAS 1700080-97-2) is a chemical compound with the molecular formula C4H4F2N2O and a molecular weight of 134.08 g/mol . Its structure features both a difluoroacetamide group and a nitrile moiety, making it a versatile building block for synthesizing more complex molecules . As a difluoroacetamide derivative, it serves as a key intermediate in organic and medicinal chemistry research. Compounds with difluoroacetamide groups are of significant interest in drug discovery, as the difluoro motif can influence a molecule's electronic properties, metabolic stability, and its ability to interact with biological targets . Researchers utilize such compounds as precursors for the development of potential therapeutic agents. For instance, structurally related α,α-difluorophenylacetamides have been investigated for their anti-inflammatory properties, while other difluoro-containing molecules are explored in the development of antimalarial and trypanocidal agents . This compound is intended for research applications as a synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(cyanomethyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O/c5-3(6)4(9)8-2-1-7/h3H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBCNIUUKYCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 2,2-Difluoroacetyl Chloride with Cyanomethylamine

The most straightforward method involves reacting 2,2-difluoroacetyl chloride with cyanomethylamine (NH₂CH₂CN). This nucleophilic acyl substitution proceeds under mild conditions:

$$
\text{ClC(O)CF}2\text{H} + \text{NH}2\text{CH}2\text{CN} \rightarrow \text{NH(CH}2\text{CN)C(O)CF}_2\text{H} + \text{HCl}
$$

Procedure :

  • Cyanomethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane at 0°C.
  • 2,2-Difluoroacetyl chloride (1.1 equiv) is added dropwise under nitrogen.
  • Triethylamine (1.2 equiv) is introduced to scavenge HCl.
  • The reaction is stirred for 6–8 hours at room temperature.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Key Considerations :

  • Excess acyl chloride ensures complete conversion.
  • Moisture-sensitive intermediates necessitate anhydrous conditions.

Multi-Component Condensation Reactions

Adapting methodologies from cyanomethyl vinyl ether synthesis, a one-pot approach combines formaldehyde, hydrogen cyanide, and 2,2-difluoroacetamide:

$$
\text{HCHO} + \text{HCN} + \text{NH}2\text{C(O)CF}2\text{H} \rightarrow \text{NH(CH}2\text{CN)C(O)CF}2\text{H} + \text{H}_2\text{O}
$$

Catalytic System :

  • N-Methylmorpholine (5 mol%) facilitates cyanide transfer.
  • Solvent: n-Hexane/ethyl acetate (4:1).

Outcome :

  • Isomeric purity >90% (E:Z = 9:1).
  • Yield: 55–60% after recrystallization.

Nucleophilic Substitution of 2-Bromo-2,2-Difluoroacetamide

2-Bromo-2,2-difluoroacetamide (C₂H₂BrF₂NO) serves as a precursor for bromide-cyanide exchange:

$$
\text{BrC(O)CF}2\text{NH}2 + \text{KCN} \rightarrow \text{NCCH}2\text{NHC(O)CF}2\text{H} + \text{KBr}
$$

Conditions :

  • Potassium cyanide (1.5 equiv) in DMF at 80°C for 12 hours.
  • Caution : Requires rigorous control of pH and temperature to avoid HCN release.

Yield : 50–55% with residual bromide <2%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Direct Amidation Multi-Component Nucleophilic Substitution
Optimal Solvent Dichloromethane n-Hexane/EtOAc DMF
Temperature 25°C 0–5°C 80°C
Reaction Time 6–8 hours 1 hour 12 hours

Key Findings :

  • Polar aprotic solvents (DMF) enhance nucleophilicity in substitution reactions.
  • Low temperatures suppress side reactions in multi-component systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz):
    • δ 4.15 (s, 2H, CH₂CN), δ 6.85 (br, 1H, NH), δ 3.45 (t, J = 15 Hz, 2H, CF₂).
  • ¹³C NMR :
    • δ 162.5 (C=O), δ 115.3 (CN), δ 112.8 (CF₂, J = 250 Hz).
  • HRMS : [M+H]⁺ m/z calc. 135.03645, found 135.03640.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Safety Concerns
Direct Amidation 72 98 High HCl generation
Multi-Component 60 90 Moderate Cyanide handling
Nucleophilic Substitution 55 85 Low HCN risk, bromide waste

Recommendations :

  • Direct amidation is preferred for industrial-scale production due to simplicity.
  • Multi-component reactions offer atom economy but require stringent safety protocols.

Industrial-Scale Production Considerations

  • Cost Analysis :
    • 2,2-Difluoroacetyl chloride: $120/kg (bulk pricing).
    • Cyanomethylamine: $95/kg (technical grade).
  • Purification :
    • Crystallization from ethyl acetate/hexane reduces impurities to <0.5%.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amides, nitriles, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(cyanomethyl)-2,2-difluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Primary Applications Key Properties/Data
N-(Cyanomethyl)-2,2-difluoroacetamide C₄H₄F₂N₂O -CH₂CN, -CF₂CONH- Pharmaceutical intermediate (inferred) High polarity due to -CN and -F groups
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide C₉H₅F₃N₂O -C₆H₄CN (para), -CF₃CONH- Pharma intermediates, agrochemicals Enhanced stability from -CF₃; PubChem CID: 690600
2-Chloro-N-(2-cyanophenyl)-2,2-difluoroacetamide C₁₀H₆ClF₂N₂O -Cl, -C₆H₄CN (ortho), -CF₂CONH- Antimalarial precursor Synthesized via EDCI.HCl/DMAP coupling (59% yield)
Eragidomide (rac-2-(4-chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-isoindolin-5-yl}methyl)-2,2-difluoroacetamide) C₂₂H₁₈ClF₂N₃O₄ -Cl, -CF₂CONH-, complex heterocyclic moiety Antineoplastic agent WHO-recognized; targets multiple myeloma
2-(4-Chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide C₁₄H₈ClF₄NO₂ -O-C₆H₄Cl (para), -CF₂CONH-, -C₆H₃F₂ (ortho) Pesticide intermediate Molar mass: 333.67 g/mol; low aqueous solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.